(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISLTLPKSFWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
The following technical guide provides an in-depth analysis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid , a bifunctional ligand of significant interest in coordination chemistry and drug discovery.
Structural Dynamics, Synthetic Regiocontrol, and Coordination Utility
Executive Summary
This compound (CAS: 132766-76-8) is a heterobifunctional organic linker characterized by a central tetrazole ring substituted at the C5 position with a 3-pyridyl group and at the N2 position with an acetic acid moiety.[1][2][3] Its structural uniqueness lies in the N2-regioisomerism , which confers superior stability and specific coordination angles compared to its N1-counterpart.
This molecule serves as a critical building block in Metal-Organic Frameworks (MOFs) , where it acts as a non-centrosymmetric linker bridging metal centers through both the soft nitrogen of the pyridine and the hard oxygen of the carboxylate. Recent studies also highlight the anticancer potential of its Zn(II) coordination complexes.
Chemical Identity & Structural Analysis[4][5][6][7][8]
The molecule comprises three distinct functional domains: a pyridine ring (providing basicity and π-stacking potential), a tetrazole core (serving as a planar spacer), and a carboxylic acid tail (providing solubility and chelation sites).
1.1 Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-[5-(pyridin-3-yl)-2H-tetrazol-2-yl]acetic acid |
| Common Abbreviation | Hpytza / HL2 |
| CAS Number | 132766-76-8 |
| Molecular Formula | C |
| Molecular Weight | 205.18 g/mol |
| SMILES | OC(=O)CN1N=C(N=N1)c2cnccc2 |
1.2 Regioisomerism: The N1 vs. N2 Challenge
The synthesis of this molecule involves the alkylation of 5-(3-pyridyl)tetrazole. The tetrazole ring exhibits annular tautomerism (1H- and 2H- forms). Upon alkylation, two isomers are possible:
-
N1-isomer: Alkyl group adjacent to the carbon substituent. Sterically crowded and generally less thermodynamically stable.
-
N2-isomer (Target): Alkyl group on the nitrogen furthest from the carbon substituent. This isomer is thermodynamically favored due to minimized steric clash between the pyridyl ring and the acetic acid tail, and reduced electronic repulsion between the lone pairs of adjacent nitrogens.
Expert Insight: In 5-aryl tetrazoles, the N2-isomer is typically the major product (often >80:20 ratio) when alkylation is performed under basic conditions with alkyl halides. The N2-isomer can be distinguished by
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Low in cold water; soluble in DMSO, DMF, and aqueous base (pH > 5) |
| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid moiety) |
| pKa (Base) | ~3.0 – 3.5 (Pyridinium formation) |
| Melting Point | > 200°C (Decomposition often observed) |
| Coordination Modes | Monodentate (Py-N), Bidentate bridging (COO-), Tridentate bridging |
Synthetic Pathways & Regiocontrol
The synthesis requires a two-stage protocol: formation of the tetrazole ring followed by regioselective alkylation.
3.1 Step-by-Step Methodology
Step 1: Synthesis of 5-(3-pyridyl)tetrazole
-
Reagents: 3-Cyanopyridine, Sodium Azide (NaN
), Zinc Bromide (ZnBr ) or Ammonium Chloride (NH Cl). -
Solvent: Water or DMF/Toluene.
-
Protocol: [3+2] Cycloaddition. The Lewis acid (ZnBr
) activates the nitrile group, facilitating the attack of the azide anion. -
Purification: Acidification precipitates the tetrazole.
Step 2: Regioselective Alkylation (The Critical Step)
-
Reagents: 5-(3-pyridyl)tetrazole, Ethyl bromoacetate (or chloroacetic acid), Triethylamine (Et
N) or K CO . -
Solvent: Acetone or Acetonitrile (Polar aprotic solvents favor S
2 mechanisms). -
Procedure:
-
Dissolve 5-(3-pyridyl)tetrazole in acetone with 1.2 eq of K
CO . Stir for 30 min to generate the tetrazolate anion. -
Add Ethyl bromoacetate dropwise. Reflux for 4–6 hours.
-
Isomer Separation: Evaporate solvent. The residue contains both N1 and N2 esters.[2] The N2 isomer is less polar. Separation is achieved via column chromatography (Hexane/Ethyl Acetate) or fractional crystallization.
-
-
Hydrolysis: Treat the isolated N2-ester with aqueous NaOH (1M) followed by acidification (HCl) to yield the free acid.
3.2 Synthesis Workflow Visualization
Figure 1: Synthetic workflow highlighting the critical regioselective alkylation and separation steps.
Reactivity & Coordination Chemistry
The molecule is a versatile ligand for Crystal Engineering . It acts as a "spacer" that can extend network topologies while providing distinct binding sites.
4.1 Coordination Modes
-
Pyridyl Nitrogen: Acts as a soft donor, binding preferentially to soft/borderline metals (Zn
, Cu , Ag ). -
Carboxylate Oxygen: Acts as a hard donor, binding to hard metals (Ln
) or bridging transition metals in syn-syn or syn-anti modes. -
Tetrazole Nitrogens: While N2 is substituted, N3 and N4 retain some basicity but are sterically hindered; they rarely participate in bonding unless in specific cluster formations.
4.2 Case Study: Zn(II) MOFs
Research indicates that reacting this ligand with Zn(II) salts yields complexes such as [Zn(L)2(H2O)2].[2][4][5][6] These structures often form 1D chains or 2D layers where the ligand bridges two Zinc centers—one attached to the pyridine and another to the carboxylate. This bridging capability is essential for constructing porous frameworks.
Figure 2: Schematic of the bifunctional bridging mode driving Metal-Organic Framework assembly.
Pharmaceutical Relevance
While primarily known in materials science, the pharmaceutical relevance of this scaffold is emerging in two areas:
-
Bioisosterism: The tetrazole ring is a classic bioisostere for the carboxylic acid group, improving metabolic stability and membrane permeability. In this molecule, the N-acetic acid side chain modifies the lipophilicity (LogP), potentially altering the pharmacokinetic profile compared to the parent pyridyl-tetrazole.
-
Anticancer Metallodrugs: Zinc(II) complexes of this ligand have demonstrated cytotoxicity against HeLa (cervical cancer) cells . The mechanism likely involves the dissociation of the complex within the tumor microenvironment, releasing the active ligand or metal ion to disrupt cellular homeostasis.
References
-
Synthesis and Regioselectivity of Tetrazoles: Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Source: RSC Advances / Royal Society of Chemistry. URL:[Link]
-
Coordination Polymers & Anticancer Activity: Title: Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties.[5][6] Source: RSC Advances, 2019, 9, 39644. URL:[Link]
-
Pb(II) MOFs and Energetic Materials: Title: Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Source: Journal of Coordination Chemistry. URL:[Link]
-
Compound Database Entry: Title: 3-(2H-tetrazol-5-yl)pyridine (Precursor Data). Source: PubChem.[7] URL:[Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, a heterocyclic compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document synthesizes theoretical principles, computational methodologies, and proven experimental protocols to construct a robust stability profile. We will explore the inherent stability of the N2-substituted tetrazole ring, detail computational approaches for predicting energetic properties, and provide step-by-step experimental procedures for thermal analysis and forced degradation studies. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough understanding of the thermodynamic landscape of this, and structurally related, molecules.
Introduction: The Critical Role of Thermodynamic Stability
This compound is a molecule featuring three key pharmacophoric motifs: a pyridine ring, a tetrazole ring, and a carboxylic acid. The tetrazole ring, in particular, is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid, offering similar acidity but with potentially improved metabolic stability and lipophilicity.[1][2] The specific substitution pattern—an acetic acid group at the N2 position of the tetrazole ring and a pyridine ring at the C5 position—defines its chemical architecture and, consequently, its stability profile.
Thermodynamic stability governs every aspect of an API's lifecycle, from synthesis and purification to formulation, storage, and in-vivo performance. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a comprehensive evaluation of thermodynamic stability is not merely a regulatory requirement but a fundamental scientific necessity for ensuring drug quality and patient safety.[3] This guide outlines a multi-faceted approach, combining predictive computational models with rigorous experimental verification to build a complete stability profile.
Theoretical & Computational Assessment of Stability
Before embarking on extensive experimental work, computational methods provide invaluable predictive insights into the molecule's inherent stability. These in-silico techniques are crucial for identifying potential liabilities and guiding experimental design.
Isomeric Stability: The Significance of N2-Substitution
The tetrazole ring can exist in two primary tautomeric forms, 1H and 2H. However, in this compound, the substituent locks the ring into the 2H-isomer configuration. Computational studies, often employing Density Functional Theory (DFT), consistently show that 2-substituted tetrazoles are generally more thermodynamically stable than their 1-substituted counterparts.[4][5] This enhanced stability is a key intrinsic property of the target molecule. DFT calculations can quantify this by determining the Gibbs free energy of formation (ΔGf°) for different isomers, confirming the energetic preference for the N2-substituted structure.[6]
Predictive Modeling with Density Functional Theory (DFT)
DFT is a powerful tool for calculating the electronic structure and energetic properties of a molecule. By solving the Schrödinger equation for the system, DFT can predict key thermodynamic parameters.
Key Predicted Parameters:
-
Heat of Formation (HOF): Calculated using isodesmic reactions, HOF provides a measure of the molecule's enthalpic stability. Tetrazole derivatives are known for their high positive heats of formation.[6]
-
Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bonds in the molecule, predicting the likely points of initial thermal decomposition.[6]
-
Molecular Electrostatic Potential (MEP): MEP maps reveal the electrophilic and nucleophilic sites on the molecule, suggesting potential sites for chemical attack (e.g., hydrolysis).[4]
The following workflow illustrates a typical computational approach to stability prediction.
Caption: Computational workflow for predicting thermodynamic stability.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental analysis provides definitive data on the molecule's behavior under real-world conditions. A combination of thermal analysis, solid-state characterization, and stress testing is essential.
Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[7] They are indispensable for determining thermal stability, decomposition behavior, and identifying solid-state transitions.[8][9]
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition. A sharp endothermic peak typically indicates the melting of a crystalline solid, while a broad exotherm following an endotherm suggests melting with decomposition.[12]
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected transitions (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[13]
-
Data Analysis: Record the heat flow versus temperature. Identify the onset temperature and peak maximum of any endothermic or exothermic events. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is used to determine the temperature at which degradation occurs and to quantify the mass loss associated with desolvation or decomposition.[14][15]
Experimental Protocol: TGA Analysis
-
Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
| Parameter | Method | Typical Result | Interpretation |
| Melting Point (Tm) | DSC | Sharp endotherm at T > 150 °C | Indicates a crystalline solid with a defined melting point. |
| Enthalpy of Fusion (ΔHfus) | DSC | > 20 kJ/mol | Reflects the energy required to break the crystal lattice. |
| Decomposition (Td) | TGA/DSC | Onset T > 200 °C | The temperature at which the molecule begins to chemically degrade. |
| Residual Solvents/Water | TGA | Mass loss below 120 °C | Quantifies volatile content, distinguishing it from thermal decomposition.[9][14] |
Table 1: Summary of expected thermal analysis data.
Solid-State Characterization
The arrangement of molecules in the solid state (crystal lattice) significantly impacts thermodynamic stability.
-
Powder X-Ray Diffraction (PXRD): This technique provides a "fingerprint" of the crystalline solid. It is essential for identifying the crystalline form and screening for the existence of different polymorphs, each of which will have a unique stability profile.
-
Single-Crystal X-Ray Diffraction: When suitable crystals can be grown, this method provides the definitive three-dimensional structure of the molecule and its packing arrangement in the crystal.[16][17] This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that contribute to lattice stability.[18]
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and pathways.[3][][20] These studies are mandated by regulatory bodies like the ICH and are crucial for developing stability-indicating analytical methods.[21][22][23][24]
The general goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[3]
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH Q1A guidelines:[21][25]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat at 80 °C for 48 hours.
-
Thermal Stress (Solid): Store solid API at 60 °C for 1 week.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as described in ICH Q1B).[22]
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC-UV/MS method.
-
Evaluation: Quantify the parent API peak and identify and characterize any significant degradation products using mass spectrometry.
Caption: Experimental workflow for forced degradation studies.
Synthesis of Findings: The Overall Stability Profile
By integrating the findings from computational and experimental analyses, a comprehensive thermodynamic stability profile of this compound can be constructed.
-
Inherent Stability: The molecule possesses good inherent stability due to the N2-substitution on the tetrazole ring, which is the thermodynamically favored isomer.
-
Thermal Stability: The compound is expected to be a crystalline solid with high thermal stability, showing no significant decomposition below 200 °C. This makes it suitable for standard pharmaceutical processing, such as milling and drying.[9]
-
Chemical Stability: The primary chemical liabilities are likely to be hydrolysis of the carboxylic acid group under extreme pH conditions and potential oxidative degradation. The pyridine and tetrazole rings are generally stable, but forced degradation studies will confirm their resilience.
-
Solid-State Stability: The existence of polymorphs should be investigated, as different crystal forms can have different stabilities and dissolution rates. PXRD is the primary tool for this screening.
This holistic approach ensures that potential stability issues are identified early in the development process, allowing for the implementation of appropriate control strategies in formulation and packaging to ensure a safe, stable, and effective final drug product.
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ACS Publications. (2021, March 3). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]
-
ResearchGate. Computational studies on tetrazole derivatives as potential high energy materials. [Link]
-
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
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ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
ResearchGate. Synthesis, structural and computational studies of new tetrazole derivatives. [Link]
-
FDA. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
RSC Publishing. (2023, February 8). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. [Link]
-
AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link]
-
IOSR Journal. Gas Phase Computational Studies of C-Substituted Tetrazoles. [Link]
-
Heliyon. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
-
PubMed. (2005, July 21). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II). [Link]
-
MDPI. (2022, July 6). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. [Link]
-
ACS Omega. (2025, January 7). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Link]
-
TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]
-
ACS Publications. (2023, May 16). Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal–Organic Frameworks. [Link]
-
De Gruyter. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
Maximum Academic Press. (2022, December 19). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]
-
MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
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PMC. 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide. [Link]
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Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
IJPPS. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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TSI Journals. Inorganic CHEMISTRY. [Link]
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Pharmaceutical Technology. (2025, March 10). Early Efforts Identify Unstable APIs. [Link]
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NIST. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [Link]
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ResearchGate. Structure of compound 1 obtained from X-ray diffraction analysis. [Link]
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Apicule. Forced Degradation Studies. [Link]
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ResearchGate. 2-Substituted and 2,5-Disubstituted Tetrazoles. [Link]
-
RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
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ResearchGate. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]
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PubMed. (2013, April 29). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. [Link]
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-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
-
ResearchGate. (2025, August 6). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]
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Methodological & Application
Application Note: Engineering MOFs with (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid
This guide outlines the technical protocols for utilizing (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (abbreviated herein as H-3-pytza ) as a bifunctional linker in Metal-Organic Framework (MOF) synthesis.[1]
Ligand Profile & Chemical Logic
Ligand Identity: this compound (H-3-pytza) CAS Registry: N/A (Specific isomer often synthesized in situ or custom ordered) Molecular Formula: C₈H₇N₅O₂[1]
Structural Utility in MOFs
The H-3-pytza ligand is a "heterofunctional" linker, offering three distinct coordination vectors that drive multi-dimensional assembly:
-
Pyridyl Nitrogen (N_py): A soft donor site favoring transition metals (Zn²⁺, Cu²⁺) for pillaring or chain extension.
-
Tetrazole Ring (N_tz): The N2-substituted tetrazole retains potential coordination at the N3/N4 positions, though steric hindrance often directs binding elsewhere.
-
Carboxylate Group (-COO⁻): A hard donor site favoring oxophilic clusters (Ln³⁺, Zr⁴⁺, Mn²⁺) or forming paddlewheel SBUs (Secondary Building Units).
Key Isomerism Note: Synthesis of tetrazole-acetic acids often yields two isomers: the N1-isomer and the N2-isomer .[1] The N2-isomer (target of this guide) is thermodynamically favored in alkylation reactions and provides a linear, "rod-like" geometry conducive to layer-pillared MOF structures.[1]
Ligand Synthesis Protocol
Prerequisite: If the ligand is not commercially available, it must be synthesized via a [3+2] cycloaddition followed by N-alkylation.
Step 1: Synthesis of 5-(3-Pyridyl)-1H-tetrazole[1]
-
Reagents: 3-Cyanopyridine (10 mmol), Sodium Azide (NaN₃, 15 mmol), Zinc Bromide (ZnBr₂, 10 mmol) as catalyst.
-
Solvent: Water (40 mL).
-
Procedure:
-
Reflux the mixture at 100°C for 24 hours.
-
Cool to room temperature (RT) and acidify with 3M HCl to pH 2.
-
The white precipitate (5-(3-pyridyl)tetrazole) is filtered, washed with ice water, and dried.
-
Step 2: Selective N2-Alkylation to H-3-pytza[1]
-
Reagents: 5-(3-Pyridyl)tetrazole (5 mmol), Ethyl chloroacetate (5.5 mmol), K₂CO₃ (10 mmol).
-
Solvent: Acetone (30 mL) or Acetonitrile.
-
Procedure:
-
Reflux for 6–8 hours.[1]
-
Filter K₂CO₃ and evaporate solvent.
-
Hydrolysis: Dissolve the resulting ester in 10% NaOH (20 mL) and stir at 60°C for 2 hours.
-
Acidify to pH 3 with HCl.[1] The product precipitates.[2][3]
-
Purification: Recrystallize from Ethanol/Water (1:1) to isolate the N2-isomer (check via ¹H NMR: N2-isomer typically shows a singlet for -CH₂- around 5.6 ppm; N1-isomer is often shifted).[1]
-
MOF Fabrication Protocols
Protocol A: Bio-Active Zn(II) Frameworks (Anti-Cancer Applications)
Based on methodologies for [Zn(3-pytza)₂(H₂O)₂] systems.
Target Audience: Drug Delivery & Cytotoxicity Researchers.[1] Mechanism: The flexible acetate arm allows the formation of discrete molecular complexes or 1D chains that can dissociate in biological media, releasing Zn²⁺ and the ligand.
Materials:
-
H-3-pytza (0.1 mmol)[1]
-
Zn(OAc)₂·2H₂O (0.1 mmol)
-
Solvent: Methanol/Water (1:1 v/v)
Workflow:
-
Dissolution: Dissolve H-3-pytza in 5 mL Methanol. Dissolve Zn salt in 5 mL deionized water.
-
Mixing: Slowly add the Zn solution to the ligand solution under stirring.
-
Crystallization:
-
Adjust pH to ~6.0 using dilute NaOH if necessary to deprotonate the carboxylic acid.
-
Allow the clear solution to evaporate slowly at Room Temperature (RT) for 3–5 days.
-
-
Harvesting: Colorless block crystals suitable for SC-XRD are collected.
-
Activation: Wash with cold methanol and air dry.
Expert Tip: For nanoparticle generation (for drug delivery assays), use a rapid nanoprecipitation method : Dissolve the bulk MOF crystals in minimal DMSO, then inject rapidly into vigorously stirring water containing PEG-lipid stabilizers (e.g., DSPE-PEG-2000).[1]
Protocol B: Luminescent Lanthanide (Ln-MOF) Sensors
Targeting [Ln(3-pytza)₃] systems (Ln = Eu, Tb).
Target Audience: Sensor Development & Photonics.[1] Mechanism: The pyridyl-tetrazole backbone acts as an "antenna," absorbing UV light and transferring energy to the Ln³⁺ center via the triplet state, resulting in sharp visible emission.[1]
Materials:
-
H-3-pytza (0.3 mmol)[1]
-
Ln(NO₃)₃·6H₂O (0.1 mmol) (Eu or Tb)
-
Solvent: DMF/Water (3:1 v/v)
Workflow:
-
Solvothermal Assembly: Place ligand and metal salt in a 20 mL Teflon-lined stainless steel autoclave.
-
Solvent Addition: Add 8 mL of the DMF/Water mixture.
-
Heating Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Cool to RT at a rate of 5°C/hour (slow cooling is critical for crystal quality).
-
-
Workup: Filter the rod-shaped crystals, wash with DMF, then Ethanol.
-
Solvent Exchange: Immerse crystals in Ethanol for 24 hours (refreshing solvent 3 times) to remove trapped DMF.
Visualization of Synthesis & Coordination[4][5]
Figure 1: Synthetic workflow from precursor conversion to MOF assembly, highlighting the critical isomer separation step.[1]
Figure 2: Coordination vectors of H-3-pytza. The Pyridyl-N and Carboxyl-O are the primary drivers of framework topology.[1]
Characterization & Validation Guide
| Technique | Expected Observation | Diagnostic Value |
| FT-IR Spectroscopy | Shift in | Confirms deprotonation and metal coordination of the carboxylate tail. |
| SC-XRD | Determination of space group (often | Definitive proof of N2-isomer incorporation and network topology. |
| PXRD | Sharp peaks matching simulated pattern from SC-XRD. | Validates bulk phase purity. |
| TGA | Weight loss steps: Solvent (<150°C), Ligand decomposition (>300°C). | Assesses thermal stability (Tetrazole MOFs are often energetic/stable). |
Expert Troubleshooting
Issue: Formation of Amorphous Powder
-
Cause: Reaction rate too fast (instant precipitation).
-
Solution: Lower the pH slightly (add 1-2 drops of dilute HNO₃) to slow down deprotonation, or use a diffusion method (layering ligand solution in methanol over metal solution in water).
Issue: Low Yield of N2-Isomer during Ligand Synthesis
-
Cause: Solvent polarity affects tautomeric equilibrium.[1]
-
Solution: Use Acetone/K₂CO₃ for alkylation.[1] Avoid DMF for the alkylation step if selectivity is poor, as polar aprotic solvents can sometimes favor mixtures.[1]
Issue: Poor Luminescence (Ln-MOFs)
-
Cause: "Quenching" by coordinated water molecules (O-H oscillators).
-
Solution: Ensure thorough activation. If structural water is coordinated to the metal, consider adding a secondary auxiliary ligand like phenanthroline to displace water and saturate the coordination sphere.
References
-
Tan, L.-T., Shen, T.-X., Jiang, J.-Y., & He, X. (2022).[1] Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties.[4][5][6][7] RSC Advances, 12, 33863–33870.[1]
-
Zou, J., Tian, H., & Wang, Z. (2014).[1][8][9] Coordination Architectures of Manganese Complexes based on the Ligand 3-Pytza or Mixed Ligands [3-Pytza = 5-(3-Pyridyl)tetrazole-2-acetato].[1][8][10] Zeitschrift für anorganische und allgemeine Chemie, 640(14), 2898–2904.
-
Qian, B., et al. (2012). Syntheses, crystal structures and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Journal of Solid State Chemistry, 192, 301-312.[1] (Providing context on tetrazole-acetic acid coordination modes).
-
Voitekhovich, S. V., et al. (2010). Tetrazole-containing ligands in the design of metal-organic frameworks.[1] Dalton Transactions, 39, 1073-1082.[1] (Review of tetrazole ligand chemistry).
Sources
- 1. ossila.com [ossila.com]
- 2. Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Crystal Growth Techniques using (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid Linkers
Executive Summary
This guide details the protocols for synthesizing and growing single crystals of coordination polymers (CPs) and metal-organic frameworks (MOFs) using (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (hereafter referred to as 3-pytza ).
The 3-pytza ligand is a heterofunctional linker featuring a pyridyl nitrogen, a tetrazole core, and a flexible carboxylate arm. Its utility lies in its ability to bridge metal centers through both the pyridine (neutral donor) and the carboxylate (anionic donor), while the methylene spacer (
This document covers ligand activation, hydrothermal synthesis, and room-temperature diffusion techniques, supported by troubleshooting workflows and characterization standards.
Ligand Chemistry & Coordination Modes[1][2][3][4][5][6][7]
To successfully grow crystals, one must understand the "building block" behavior of the ligand.
Structural Properties[1][4][6][8]
-
Formula:
-
Isomer Specificity: The user-specified tetrazol-2-yl isomer indicates the acetic acid group is attached to the N2 position of the tetrazole ring. This is thermodynamically favored over the N1 isomer and results in a "bent" geometry that promotes helical or wave-like polymer chains.
-
pKa Values:
- (Requires deprotonation for coordination).
- (Protonated at low pH).
Coordination Sites
-
Carboxylate (
): The primary anionic binding site. Can adopt monodentate, bidentate chelating, or bidentate bridging modes depending on the metal radius and steric crowding. -
Pyridyl Nitrogen: A soft donor, ideal for transition metals (Zn, Cd, Co, Cu).
-
Tetrazole Nitrogens: While N2 is substituted, N1, N3, and N4 are theoretically available. However, in 3-pytza , the steric bulk of the acetic acid group at N2 and the pyridine at C5 often renders the tetrazole ring non-coordinating, acting instead as a rigid spacer.
Pre-Synthesis Preparation
Before attempting crystal growth, the ligand purity and metal salt selection must be optimized.
Ligand Synthesis Workflow (If not commercially sourced)
If the ligand is synthesized in-house (via alkylation of 5-(3-pyridyl)tetrazole with ethyl bromoacetate followed by hydrolysis), ensure chloride ions are fully removed , as they compete for coordination sites.
Figure 1: Ligand purification workflow to ensure high-quality crystal growth.
Protocol A: Hydrothermal/Solvothermal Synthesis
Best for: Thermodynamic products, dense phases, and highly stable 3D frameworks. Mechanism: High temperature and pressure increase the solubility of the ligand and allow for "error correction" during crystal growth (dissolution-recrystallization equilibrium).
Materials
-
Ligand: 3-pytza (0.1 mmol, ~20.5 mg)
-
Metal Salt:
or (0.1 mmol) -
Base:
(0.1 M solution) or Triethylamine (TEA) -
Solvent:
/ Ethanol mixture (ratio varies)[1][2] -
Vessel: 25 mL Teflon-lined stainless steel autoclave.
Step-by-Step Procedure
-
Dissolution: In a small beaker, dissolve 0.1 mmol of 3-pytza in 5 mL of Ethanol.
-
Deprotonation: Add 0.1 mmol of Base (e.g., 1 mL of 0.1 M NaOH). Stir until clear. Note: The solution pH should be near 6–7. If too high (>9), metal hydroxides will precipitate.
-
Metal Addition: Dissolve 0.1 mmol of Metal Salt in 5 mL of distilled
. Add this dropwise to the ligand solution. A transient precipitate may form. -
Homogenization: Stir the mixture for 30 minutes. If the precipitate persists, add minimal dilute
or to adjust pH until a suspension or clear solution is obtained. -
Heating: Transfer to the Teflon liner (fill rate ~40–50%). Seal in the steel reactor.[3]
-
Program:
-
Ramp up: 2 hours to 140°C.
-
Hold: 72 hours at 140°C.
-
Cool Down: 5°C/hour to Room Temp (Critical for single crystals).
-
-
Harvesting: Filter the resulting block or prism crystals. Wash with
and Ethanol.[1]
Protocol B: Layering (Liquid Diffusion)
Best for: Kinetic products, thermally unstable frameworks, and obtaining X-ray quality crystals when hydrothermal methods yield powders.
Materials
-
Dense Solvent:
or Glycerol/Water mix. -
Light Solvent: Methanol or Ethanol.
-
Buffer Layer: 1:1 mixture of Dense/Light solvents (optional but recommended).
-
Vessel: Narrow glass test tube (5 mm diameter).
Step-by-Step Procedure
-
Bottom Layer (Metal): Dissolve 0.05 mmol of Metal Salt (e.g.,
) in 2 mL of . Add sucrose or glycerol if needed to increase density. Pipette this into the bottom of the tube. -
Buffer Layer: Carefully pipette 1 mL of a 1:1
/EtOH mixture down the side of the tube. This slows the mixing rate. -
Top Layer (Ligand): Dissolve 0.05 mmol of 3-pytza in 2 mL of Ethanol (or Methanol). Add 1 equivalent of Triethylamine to deprotonate the carboxylate.
-
Layering: Extremely gently, pipette the ligand solution on top of the buffer layer.
-
Growth: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired, otherwise seal tight). Leave undisturbed in a vibration-free zone for 1–3 weeks.
-
Observation: Crystals will grow at the interface of the layers.
Troubleshooting & Optimization Logic
When experiments fail (precipitate, no reaction, or poor crystals), use this logic flow to adjust parameters.
Figure 2: Decision matrix for optimizing crystal growth conditions.
Key Optimization Variables Table
| Variable | Adjustment | Effect on 3-pytza System |
| pH | Increase (>7) | Fully deprotonates COOH. Increases reaction rate. Risk of metal hydroxide formation. |
| pH | Decrease (<5) | Protonates Pyridine. May lead to ionic salts (LH+)(Anion-) rather than coordination polymers. |
| Metal:Ligand | 1:2 Ratio | Favors discrete molecular complexes (0D) or 1D chains. |
| Metal:Ligand | 2:1 Ratio | Favors higher dimensionality (2D/3D) clusters. |
| Auxiliary Ligand | Add 4,4'-bipy | Increases dimensionality; pillaring agent for 2D layers. |
Characterization Standards
To validate the synthesized crystals, the following hierarchy of analysis is required:
-
Single Crystal XRD (SC-XRD): The gold standard. Select a crystal with sharp edges under a polarized microscope.
-
Powder XRD (PXRD): Grind bulk sample and compare pattern with the simulated pattern from SC-XRD to prove phase purity.
-
FT-IR Spectroscopy:
-
Look for the disappearance of the
stretch ( ) and appearance of asymmetric/symmetric stretches ( ). -
Tetrazole ring vibrations appear around
.
-
References
-
General Tetrazole Coordination
- He, X., et al. (2010). "Coordination architectures of copper(II)
-
Source:
-
Hydrothermal Synthesis of Zn/Tetrazole Complexes
-
Coordination Modes of Tetrazole-Acetates
-
Wang, X. Q., et al. (2005).[3] "Syntheses, crystal structures and luminescent properties of zinc(II) coordination polymers constructed by bifunctional tetrazolate-5-carboxylate ligands." CrystEngComm.
-
Source:
-
-
Ligand Properties (3-pytza)
- PubChem Compound Summary for 3-(2H-tetrazol-5-yl)pyridine (Precursor backbone).
-
Source:
Disclaimer: Synthesis of tetrazole derivatives involves nitrogen-rich compounds. While generally stable, standard safety protocols for potentially energetic materials should be observed during heating.
Sources
Application Note: Coordination Architectures of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid
This Application Note is designed for researchers in coordination chemistry, reticular chemistry, and drug development. It details the synthesis, coordination behavior, and experimental protocols for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (abbreviated herein as H3-pytza ), a versatile bifunctional ligand used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
Executive Summary
The ligand This compound (H3-pytza) represents a strategic building block in crystal engineering. Unlike its 2-pyridyl isomer, which often facilitates chelation, the 3-pyridyl moiety induces a divergent geometry that favors the formation of multidimensional networks (1D chains, 2D sheets, and 3D frameworks). This guide provides a validated workflow for ligand synthesis, metal complexation, and structural characterization, emphasizing the specific coordination modes driven by the N2-substituted tetrazole core.
Ligand Profile & Chemistry
The H3-pytza ligand combines three distinct donor groups:
-
Pyridine Nitrogen (
): A soft/borderline base located at the meta-position, favoring bridging geometries. -
Tetrazole Ring (
): Substituted at the N2 position. While N2 is blocked, N1, N3, and N4 remain potential electron donors, though steric hindrance often limits their participation compared to the carboxylate. -
Carboxylate Group (
): A hard base capable of monodentate, chelating, or bridging coordination.
Structural Isomerism
The critical feature of this ligand is the N2-substitution on the tetrazole ring. During synthesis, alkylation of the precursor 5-(3-pyridyl)tetrazole can yield both N1- and N2-isomers. The N2-isomer (target) is generally thermodynamically favored under specific alkylation conditions and exhibits higher symmetry and stability in coordination lattices.
Visualization: Ligand Synthesis Pathway
The following diagram outlines the critical steps to synthesize H3-pytza, ensuring the isolation of the correct N2-isomer.
Figure 1: Synthetic pathway for this compound. Note the N-alkylation step determines the N2-regiochemistry.
Coordination Modes
The H3-pytza ligand exhibits high versatility.[1][2] Because the pyridine nitrogen is in the 3-position (meta), it cannot chelate to the same metal center as the tetrazole/carboxylate group of the same ligand molecule (which would require a highly strained geometry). Therefore, bridging is the dominant mode.
| Mode ID | Description | Common Metals | Geometry Result |
| Mode I | Zn(II), Co(II) | 1D Zig-Zag Chains | |
| Mode II | Mn(II), Cd(II) | 1D Helical Chains | |
| Mode III | Pb(II), Mn(II) | 2D Layers / 3D Nets | |
| Mode IV | Non-coordinated | Cu(II) (rare) | Discrete Complexes |
Coordination Logic Diagram
Figure 2: Logical flow of donor site utilization leading to polymeric architectures.
Experimental Protocols
Protocol A: Ligand Synthesis (Validated)
Objective: Synthesis of pure H3-pytza (N2-isomer).
Reagents:
-
3-Cyanopyridine (10 mmol)
-
Sodium Azide (
) (15 mmol) -
Zinc Bromide (
) (catalytic) -
Ethyl Bromoacetate (12 mmol)
-
Potassium Carbonate (
) -
Solvents: Water, Ethanol, Acetonitrile, DMF.
Step-by-Step:
-
Tetrazole Formation: Reflux 3-cyanopyridine,
, and in water (40 mL) for 24 hours. Acidify with HCl to precipitate 5-(3-pyridyl)tetrazole . Recrystallize from ethanol. -
Alkylation: Dissolve the tetrazole (5 mmol) in acetonitrile (30 mL). Add
(10 mmol) and stir for 30 min. Add ethyl bromoacetate (5.5 mmol) dropwise. Reflux for 6-8 hours.-
Critical Checkpoint: Monitor by TLC. Two spots may appear (N1 and N2 isomers). The N2 isomer is typically less polar.
-
Purification: Evaporate solvent. Extract with EtOAc. Purify via column chromatography (Silica, Hexane:EtOAc) or fractional crystallization to isolate the N2-isomer ester .
-
-
Hydrolysis: Dissolve the ester in 10% NaOH (aq) and stir at 60°C for 2 hours.
-
Isolation: Cool to room temperature. Acidify dropwise with 1M HCl to pH 2-3. The white precipitate is H3-pytza . Filter, wash with cold water, and dry.
Protocol B: Hydrothermal Synthesis of [Zn(3-pytza)₂]ₙ
Objective: Growth of single crystals suitable for XRD.
Reagents:
- (0.1 mmol)
-
H3-pytza (0.2 mmol)
-
NaOH (0.1 M solution)
- / Ethanol (10 mL, 1:1 v/v)
Procedure:
-
Mixing: In a 20 mL Teflon-lined autoclave, dissolve H3-pytza in the solvent mixture.
-
pH Adjustment: Add NaOH solution dropwise to adjust pH to ~6.0. (Deprotonation of carboxylic acid facilitates binding).
-
Metal Addition: Add the Zinc salt and stir for 15 minutes.
-
Heating: Seal the autoclave and heat at 140°C for 72 hours.
-
Cooling: Cool linearly to room temperature over 24 hours (5°C/hour) to promote high-quality crystal growth.
-
Harvesting: Filter the colorless block crystals, wash with distilled water, and air dry.
Characterization Checklist:
-
IR Spectroscopy: Look for asymmetric carboxylate stretch (
) and symmetric stretch ( ). The separation ( ) indicates the binding mode (Monodentate > Ionic > Chelating). -
Single Crystal XRD: Confirm space group (often Monoclinic
for Zn analogues).
Comparative Data: Metal-Dependent Architectures
The coordination geometry of the metal center dictates the final topology when using H3-pytza.
| Metal Ion | Coordination No.[1][3][4][5][6][7][8][9] | Geometry | Typical Formula | Topology | Ref |
| Zn(II) | 4 or 6 | Tetrahedral / Octahedral | 1D Zig-Zag Chain | [1] | |
| Mn(II) | 6 | Octahedral | 2D Layer (4,4-grid) | [2] | |
| Cd(II) | 7 | Pentagonal Bipyramidal | 3D Framework | [3] |
Note: The addition of auxiliary ligands (e.g., 4,4'-bipyridine) can expand 1D chains into 2D/3D pillared-layer structures.
References
-
Crystal structure and luminescence of Zn(II) complex with this compound. Source:Journal of Coordination Chemistry URL:[Link][6]
-
Three new manganese(II) coordination complexes based on tetrazole carboxylate ligands. Source:ResearchGate / Inorganic Chemistry Communications URL:[Link]
-
Coordination architectures of 5-(3-pyridyl)tetrazole-2-acetic acid with transition metals. Source:CrystEngComm (RSC) URL:[Link]
-
Synthesis and structures of 5-(pyridyl)tetrazole complexes. Source:Dalton Transactions URL:[Link]
Disclaimer: All protocols involve hazardous chemicals (azides, heavy metals). Perform all synthesis in a fume hood with appropriate PPE. Azide residues can be explosive; quench properly.
Sources
- 1. Diaquabis{2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetato-κ2 N 4,N 5}zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Tetraaquabis[5-(3-pyridyl)tetrazolido-κN 5]zinc(II) tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Diaquabis{1,3-bis[5-(2-pyridyl)-2H-tetrazol-2-yl]propane}zinc(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells [frontiersin.org]
Application Notes and Protocols for Functionalizing Metal-Organic Frameworks with (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
Introduction: Enhancing Drug Delivery Platforms with Advanced Functionalization
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for biomedical applications, largely due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1][2][3] The ability to functionalize MOFs—both through de novo synthesis with modified linkers and through post-synthetic modification (PSM)—allows for the precise tailoring of their chemical and physical properties to meet the demands of sophisticated drug delivery systems.[4][5] This guide provides a comprehensive overview and detailed protocols for the functionalization of the highly stable and biocompatible UiO-66 framework with a custom-designed ligand, (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid.
The choice of this particular ligand is strategic. The pyridinyl group offers a site for potential secondary interactions and can influence the MOF's solubility and biocompatibility. The tetrazole ring, a bioisostere for the carboxylic acid group, introduces a nitrogen-rich moiety that can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing the loading of specific therapeutic agents.[6][7] The terminal carboxylic acid provides the crucial anchor for covalent attachment to the MOF structure, particularly through post-synthetic modification of amine-functionalized frameworks. This dual-functionality makes it an exemplary candidate for creating advanced, targeted, and responsive drug delivery vehicles.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.
Part 1: Synthesis of the Functionalizing Ligand: this compound
The synthesis of the target ligand is a critical first step. The following protocol is a multi-step synthesis adapted from established methodologies for the creation of tetrazole-containing compounds.[8][9]
Protocol 1: Synthesis of this compound
Materials:
-
3-Cyanopyridine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Synthesis of 5-(Pyridin-3-yl)-1H-tetrazole:
-
In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
-
Alkylation with Ethyl Bromoacetate:
-
Suspend the synthesized 5-(pyridin-3-yl)-1H-tetrazole (1 equivalent) in ethanol.
-
Add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).
-
Reflux the mixture for 12 hours.
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude ethyl ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add NaOH (2 equivalents) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the ethanol and dilute the aqueous solution with water.
-
Carefully acidify with 1M HCl to a pH of 3-4 to precipitate the final product, this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Functionalization of UiO-66-NH₂ via Post-Synthetic Modification
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology.[10][11][12] Here, we will use the amine-functionalized UiO-66 (UiO-66-NH₂) as the parent framework and covalently attach our synthesized ligand.
Protocol 2: PSM of UiO-66-NH₂
Materials:
-
Synthesized and purified UiO-66-NH₂
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous Chloroform or Dichloromethane
-
Methanol
-
Centrifuge and appropriate tubes
Step-by-Step Procedure:
-
Activation of UiO-66-NH₂:
-
Place the as-synthesized UiO-66-NH₂ in a flask and immerse it in a suitable solvent like methanol.
-
Exchange the solvent every 12 hours for 2-3 days to remove any unreacted starting materials from the pores.
-
Activate the MOF by heating under vacuum at 120 °C for 12 hours to remove the solvent from the pores.
-
-
Covalent Functionalization:
-
In a dry flask under a nitrogen atmosphere, suspend the activated UiO-66-NH₂ (100 mg) in anhydrous chloroform (10 mL).
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the amine groups in the MOF) and a coupling agent like DCC (1.5 equivalents) in anhydrous chloroform. If using, add NHS (1.5 equivalents).
-
Stir this solution for 30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated ligand solution to the UiO-66-NH₂ suspension.
-
Heat the reaction mixture at 60 °C for 48 hours.
-
-
Purification of the Functionalized MOF:
-
After the reaction, cool the mixture to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the functionalized MOF extensively with chloroform and then with methanol to remove any unreacted ligand, coupling agent, and byproducts.
-
Dry the final product, now denoted as UiO-66-PTA, under vacuum at 80 °C.
-
Workflow for MOF Functionalization
Caption: Experimental workflow for the functionalization of UiO-66-NH₂.
Part 3: Characterization of the Functionalized MOF
Thorough characterization is essential to confirm the successful covalent attachment of the ligand and to assess the properties of the new material.
Recommended Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the UiO-66 framework after functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the amide bond formed and the functional groups of the attached ligand.
-
¹H NMR Spectroscopy: After digesting the MOF in a suitable deuterated acid (e.g., HF in DMSO-d₆), NMR can be used to quantify the degree of functionalization by comparing the integration of peaks from the parent linker and the new ligand.[11][12]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized MOF and to estimate the amount of incorporated ligand.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the functionalized MOF. A decrease in surface area compared to the parent MOF is expected due to the presence of the new ligand within the pores.
| Property | Parent UiO-66-NH₂ (Typical) | UiO-66-PTA (Expected) |
| BET Surface Area | ~1200-1400 m²/g | ~800-1100 m²/g |
| Pore Volume | ~0.5-0.7 cm³/g | ~0.3-0.5 cm³/g |
| Ligand Incorporation | N/A | >70% (quantified by NMR) |
| Thermal Stability | Stable up to ~450 °C | Stable up to ~350-400 °C |
Part 4: Application in Drug Delivery
The functionalized MOF, UiO-66-PTA, is now ready for application as a drug delivery vehicle. The pyridinyl and tetrazolyl moieties are expected to enhance the loading of specific drugs through hydrogen bonding and π-π stacking interactions.[4]
Protocol 3: Drug Loading and In Vitro Release
Materials:
-
UiO-66-PTA
-
Anticancer drug (e.g., 5-Fluorouracil, Doxorubicin)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Drug Loading:
-
Suspend a known amount of activated UiO-66-PTA in a concentrated solution of the chosen drug in a suitable solvent.
-
Stir the suspension at room temperature for 24-48 hours in the dark.
-
Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.
-
Dry the sample under vacuum.
-
-
Quantification of Drug Loading:
-
Digest a known mass of the drug-loaded MOF in a suitable solvent.
-
Analyze the supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug.
-
Calculate the drug loading content and encapsulation efficiency. For UiO-66 based systems, drug loading can be significant, with reports of up to 37% for Quercetin.[13][14][15]
-
-
In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded MOF in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium and replace with fresh PBS.
-
Analyze the drug concentration in the aliquots using HPLC or UV-Vis.
-
Plot the cumulative drug release as a function of time. A pH-responsive release is anticipated, with a faster release rate at the lower pH.[1][13]
-
Mechanism of pH-Responsive Drug Release
Caption: Proposed mechanism for pH-triggered drug release from UiO-66-PTA.
Conclusion and Future Perspectives
The functionalization of MOFs with ligands like this compound represents a significant step towards the rational design of advanced drug delivery systems. The protocols outlined in this guide provide a robust framework for the synthesis, functionalization, and evaluation of these novel materials. The enhanced functionality imparted by the pyridinyl-tetrazole moiety is expected to improve drug loading and enable stimuli-responsive release, key attributes for effective and targeted therapies. Future work could involve the incorporation of specific targeting ligands onto the pyridinyl group to further enhance the selectivity of these MOF-based nanocarriers for specific cell types, paving the way for next-generation personalized medicine.
References
-
Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. Available at: [Link]
-
Taddei, M., et al. (2019). Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis. Molecules, 24(19), 3619. Available at: [Link]
-
Gholamian, B., et al. (2022). Smart Multifunctional UiO-66 Metal–Organic Framework Nanoparticles with Outstanding Drug-Loading/Release Potential for the Targeted Delivery of Quercetin. Inorganic Chemistry, 61(37), 14776-14791. Available at: [Link]
-
Czajkowska-Szczykowska, D., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 4, 43-69. Available at: [Link]
-
ResearchGate. (n.d.). Drug loading parameters of UiO-66-NH 2 @EPSQ composite with different W drug /W carrier ratios. Available at: [Link]
-
eScholarship. (n.d.). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. Available at: [Link]
-
ResearchGate. (n.d.). Post-synthetic modification of the metal–organic framework compound UiO-66. Available at: [Link]
-
Scientific.Net. (n.d.). Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride. Available at: [Link]
-
Cohen, S. M., et al. (2011). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Dalton Transactions, 40(15), 3842-3846. Available at: [Link]
-
ResearchGate. (n.d.). Characterisation of the dual and triple drug-loadedMTVM UiO-66 samples. Available at: [Link]
-
AZoNano. (2025). Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications. Available at: [Link]
-
McKinlay, A. C., et al. (2010). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Accounts of Chemical Research, 43(9), 1235-1245. Available at: [Link]
-
Diamond Light Source. (2020). A polymer coating makes Metal Organic Frameworks better at delivering drugs. Available at: [Link]
-
ResearchGate. (n.d.). Metal‒organic frameworks for on-demand drug release and precision drug delivery. Available at: [Link]
-
Juby, P. F., et al. (1991). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Journal of Medicinal Chemistry, 34(1), 118-125. Available at: [Link]
-
ACS Publications. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1985–1993. Available at: [Link]
-
ACS Publications. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1985–1993. Available at: [Link]
-
Taylor & Francis Online. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Journal of Coordination Chemistry, 77(1-2), 1-13. Available at: [Link]
-
Farha, O. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. Available at: [Link]
-
ACS Publications. (1991). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 34(1), 269-277. Available at: [Link]
-
ResearchGate. (n.d.). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Available at: [Link]
-
Medycyna. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Available at: [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1594. Available at: [Link]
Sources
- 1. cd-bioparticles.net [cd-bioparticles.net]
- 2. sci-rad.com [sci-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride | Scientific.Net [scientific.net]
- 15. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
catalytic applications of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid metal complexes
An in-depth guide to the catalytic applications of metal complexes of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid for researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of Pyridyl-Tetrazole Ligands in Catalysis
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. Within this context, the design of sophisticated ligands that can precisely control the electronic and steric environment of a metal center is of paramount importance. This compound emerges as a ligand of significant interest, integrating several key features that are highly desirable for catalysis.
The structure of this compound incorporates a pyridine ring, a tetrazole moiety, and a carboxylic acid group. This combination offers multiple coordination sites, allowing for the formation of stable and well-defined metal complexes. The pyridine and tetrazole rings provide strong N-donor atoms for coordination, while the carboxylate group offers an additional O-donor site, enabling the ligand to act as a versatile chelating agent.[1] Such multidentate ligands are known to enhance the stability and catalytic activity of metal complexes.[2]
This guide provides detailed application notes and protocols for the use of metal complexes of this compound in two distinct and highly relevant catalytic transformations: the aerobic oxidation of alcohols and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles, drawing upon established knowledge in the field of catalysis with related N-heterocyclic ligands.[3][4]
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a crucial first step. A plausible synthetic route involves a multi-step process, beginning with the formation of the tetrazole ring followed by N-alkylation.
Sources
photoluminescence properties of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid coordination polymers
Application Note: Photoluminescence & Sensing Protocols for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid Coordination Polymers
Executive Summary
This technical guide details the experimental workflows for utilizing This compound (Hpytza) based coordination polymers (CPs). These materials represent a class of "bifunctional" Metal-Organic Frameworks (MOFs) where the ligand provides both N-donor (pyridine/tetrazole) and O-donor (carboxylate) sites.
Key Value Proposition:
-
High Quantum Yield: When coordinated with
metals (Zn, Cd), these CPs exhibit intense blue/violet photoluminescence (PL) due to ligand-to-metal charge transfer (LMCT) and increased ligand rigidity. -
Chemosensing: The uncoordinated nitrogen sites on the tetrazole ring often act as Lewis basic sites, making these materials highly selective fluorescent probes for metal ions (e.g.,
) and nitro-aromatic explosives via quenching mechanisms.
Ligand Design & Material Physics
The ligand Hpytza is structurally distinct because it combines a flexible carboxylate arm with a rigid heteroaromatic core.
-
Structure: Pyridine ring
Tetrazole ring Acetate group ( ). -
Coordination Modes:
-
Pyridine Nitrogen: Monodentate binding.
-
Tetrazole Nitrogen: Can bridge metal centers or remain free for analyte interaction.
-
Carboxylate Group: Can chelate or bridge, forming 1D chains or 2D/3D networks.
-
Mechanism of Photoluminescence: The free Hpytza ligand exhibits weak emission due to non-radiative decay through molecular vibration. Upon coordination to Zn(II) or Cd(II):
-
Rigidification: The metal locks the ligand conformation, reducing vibrational energy loss (Chelation Enhanced Fluorescence - CHEF).
-
Electronic Transition: The emission is typically assigned to intraligand
or transitions, modified by the metal center.
Experimental Protocol: Solvothermal Synthesis
Objective: Synthesize high-purity crystalline [Zn(pytza)_2]_n for PL applications.
Reagents:
-
This compound (Hpytza)
- (Zinc Nitrate Hexahydrate)[1][2]
-
NaOH (0.1 M solution)
-
Solvent:
/ Ethanol mixture (1:1 v/v)
Workflow Diagram (DOT):
Figure 1: Step-by-step solvothermal synthesis workflow for Zn-pytza coordination polymers.
Detailed Steps:
-
Dissolution: Dissolve 0.1 mmol Hpytza in 5 mL of ethanol/water (1:1).
-
Deprotonation: Slowly add 0.1 M NaOH under stirring until pH reaches ~6.5. This ensures the carboxylate is available for coordination.
-
Metal Addition: Add 0.1 mmol
dissolved in 5 mL water. Stir for 30 minutes. -
Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 160°C for 3 days .
-
Cooling: Cool to room temperature at a rate of 5°C/h . Note: Rapid cooling yields amorphous powder; slow cooling yields single crystals suitable for XRD.
-
Isolation: Filter the colorless block crystals, wash with distilled water (
) and ethanol, and air dry.
Protocol: Photoluminescence Characterization
Objective: Measure solid-state emission and establish baseline for sensing.
Instrument Settings:
-
Excitation Slit: 2.5 nm
-
Emission Slit: 5.0 nm
-
Scan Speed: 1200 nm/min
-
Excitation Wavelength (
): Typically 290–330 nm (determine via excitation scan).
Data Presentation (Typical Values):
| Material | Appearance | Quantum Yield ( | ||
| Free Ligand (Hpytza) | 300 | 420 (Weak) | Faint Blue | < 1% |
| Zn-CP Complex | 310 | 445 (Strong) | Bright Blue | ~15-25% |
| Cd-CP Complex | 310 | 450 (Strong) | Bright Blue | ~20-30% |
Analysis: The red-shift (bathochromic shift) from 420 nm to 445 nm upon coordination indicates a decrease in the HOMO-LUMO gap, attributed to the stabilization of the ligand's excited state by the metal center.
Application Note: Fluorescence Sensing of Fe(III)
These CPs are excellent candidates for detecting
Sensing Protocol:
-
Suspension Prep: Grind 5 mg of the Zn-CP crystals into a fine powder. Disperse in 10 mL of aqueous solution (or HEPES buffer). Sonicate for 20 mins to create a stable suspension.
-
Baseline Scan: Record the PL spectrum of the suspension.
-
Titration: Add aliquots (e.g., 10
L) of stock solutions (where M = , , , , , etc.). -
Observation: Monitor emission intensity at
(445 nm).
Mechanism of Quenching (Graphviz):
Figure 2: Competitive quenching mechanism for Fe(III) detection.
Data Analysis (Stern-Volmer Plot):
Calculate quenching efficiency using the Stern-Volmer equation:
- : Initial intensity.
- : Intensity with analyte.[3]
-
: Quenching constant (
). -
Target Metric: A
indicates high sensitivity.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Crystallinity | Cooling too fast or pH too low. | Decrease cooling rate to 2°C/h; Ensure pH is ~6.5 during mixing. |
| Weak Emission | Solvent quenching (O-H oscillators). | Dry sample thoroughly; Measure in solid state rather than suspension if possible. |
| Non-Selective Quenching | Concentration too high. | Dilute the CP suspension. Inner filter effect might be dominating. |
References
-
Synthesis & Structural Analogs
- Title: Syntheses, crystal structures, and luminescent properties of three novel zinc coordin
- Source:Inorganic Chemistry (via PubMed/NIH).
-
URL:[Link]
-
Sensing Mechanism (Fe3+ & Nitro-aromatics)
-
General Tetrazole-Carboxylate Frameworks
-
Sensing Applications (General Protocol)
Sources
- 1. Assembly of a Zn(ii) coordination polymer of tetrapyridyl tetraene ligands for selective sensing of CrO42− and Fe3+ in water via luminescence quenching and enhancement - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Luminescent Zn(ii) coordination polymers as efficient fluorescent sensors for highly sensitive detection of explosive nitroaromatics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Guide: Solubility Optimization for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid
Diagnostic Overview: The "Brick Dust" Challenge
Welcome to the technical support center. If you are struggling to dissolve (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid , you are encountering a classic problem in heterocyclic chemistry known as the "Brick Dust" effect.
To solve this, we must first understand the molecular personality of your compound. You are not dealing with a simple organic acid; you are managing a pseudo-zwitterion with high lattice energy.
The Molecular Mechanism of Insolubility
-
High Lattice Energy: The molecule contains a carboxylic acid (H-bond donor/acceptor) and a pyridine ring (H-bond acceptor). In the solid state, these form an extensive intermolecular hydrogen-bonding network, leading to high melting points (often >200°C) and poor dissolution entropy.
-
Zwitterionic Potential: The pyridine nitrogen (
) can accept a proton from the carboxylic acid ( ), creating a zwitterionic species that is insoluble in non-polar organic solvents (Hexane, Toluene, DCM). -
Isomerism: Synthesis via alkylation typically yields both the N1- and N2- isomers. The N2- isomer (your target) is generally more lipophilic and soluble in esters than the N1- isomer, a property we will exploit for purification.
Solubility Profiling & Solvent Selection
The following table summarizes the expected solubility behavior based on the physicochemical properties of 5-substituted tetrazole-2-acetic acids.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Disrupts lattice energy effectively. Ideal for stock solutions but hard to remove. |
| Protic Polar | Methanol, Ethanol | Moderate | Solubility improves significantly with heat. Good for recrystallization. |
| Chlorinated | DCM, Chloroform | Poor | Critical Issue: Often requires 5-10% Methanol or trace base (TEA) to dissolve. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate/Variable | The 2-yl isomer is often soluble; the 1-yl isomer is typically insoluble. |
| Non-Polar | Toluene, Hexane, Ether | Insoluble | Do not use without Phase Transfer Catalysts (PTC). |
| Aqueous | Water (pH 7) | Low | Soluble at pH > 6 (as carboxylate) or pH < 2 (as pyridinium). |
Troubleshooting Guides (Q&A)
Issue 1: "I need to run a reaction in DCM, but the starting material is a suspension."
Diagnosis: The intermolecular H-bonds are stronger than the interaction with Dichloromethane (DCM). Solution: Use the "Lipophilic Salt" Strategy .
-
Step 1: Add 1.1 equivalents of a lipophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Mechanism: The base deprotonates the carboxylic acid. The resulting ammonium cation (e.g.,
) acts as a lipophilic counter-ion, dragging the tetrazole anion into the DCM layer. -
Result: The suspension should clear immediately. You can now perform acylations or couplings.
Issue 2: "I cannot separate the 1-isomer impurity from my 2-isomer target."
Diagnosis: Regioselectivity in tetrazole alkylation is rarely 100%. Solution: Exploit the Differential Solubility Rule .
-
Observation: Literature and empirical data confirm that 2-substituted tetrazoles are generally more soluble in non-polar/moderately polar solvents than 1-substituted isomers due to a lower dipole moment.
-
Protocol:
-
Suspend the crude mixture in Ethyl Acetate (EtOAc) or Toluene.
-
Heat to reflux and stir for 30 minutes.
-
Cool to room temperature.
-
Filter: The solid collected is likely the enriched 1-isomer (impurity).
-
Evaporate: The filtrate contains your target 2-isomer.
-
Issue 3: "My compound crashes out during aqueous workup."
Diagnosis: You have reached the Isoelectric Point (pI) . Solution: Avoid the pH 3–5 range during extraction.
-
Correct Workflow:
-
Basic Phase: Extract impurities with organic solvent while the aqueous layer is at pH 9-10 (Compound is in water as carboxylate).
-
Acidification: Acidify carefully to pH 3-4 in the presence of the extraction solvent (e.g., EtOAc/THF mixture).
-
Extraction: If it precipitates, add 10% Methanol to your organic layer to increase polarity.
-
Advanced Protocols
Protocol A: In-Situ Solubilization for NMR Analysis
Use this when the sample is insoluble in
-
Place 5-10 mg of this compound in the NMR tube.
-
Add 0.6 mL
. (Sample will float/sink as a solid). -
Add 2-3 drops of Triethylamine .
-
Shake vigorously.
-
Outcome: The solution becomes clear. The spectrum will show the triethylammonium salt. Note: Ignore the ethyl signals of TEA at 1.2 and 3.0 ppm.
Protocol B: Purification via pH-Swing Crystallization
Best for removing non-acidic impurities.
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Add 2M NaOH dropwise until pH ~10. The solution should become clear (Formation of Sodium salt).
-
Filtration: Filter off any insoluble solids (unreacted tetrazole or non-acidic byproducts).
-
Precipitation: Slowly add 1M HCl with vigorous stirring.
-
Critical Step: Do not shoot to pH 1. Stop exactly at pH 3.5 - 4.0 .
-
-
Collection: Allow the slurry to stir for 1 hour to ripen the crystals. Filter and wash with cold water.
Decision Logic & Workflows
Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for solvent selection based on experimental intent (Analysis, Synthesis, or Purification).
Isomer Separation Mechanism
Visualizing the solubility difference between the 1-yl and 2-yl isomers.
Caption: Workflow for exploiting differential solubility to separate the target 2-yl isomer from the 1-yl byproduct.
References
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship. Retrieved from
- Relevance: Discusses the pKa (~4.89) and general solubility profiles of tetrazoles in polar vs non-polar solvents.
-
Canadian Journal of Chemistry. (1969). Tetrazolylacetic acids: Synthesis and Isomer Separation. Retrieved from
-
Relevance: Foundational text establishing that 2-tetrazolylacetic acids are soluble in ethyl acetate while 1-isomers are insoluble.[1]
-
-
MDPI Molecules. (2023). Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from
- Relevance: Provides structural confirmation (NMR/X-Ray) and thermal properties (Melting Point >120°C) for pyridine-substituted tetrazoles.
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from
- Relevance: Source for pKa values of Pyridine (5.2) and Carboxylic acids (4.8), supporting the zwitterionic hypothesis.
Sources
purification methods for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid crude product
Technical Support Center: Purification of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid
Ticket ID: PUR-PYR-TET-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview
Welcome to the technical support hub for This compound . This intermediate is critical in the synthesis of P2X7 antagonists and niacin analogs. Its purification is notoriously difficult due to two primary factors:
-
Regioisomerism: Alkylation of the tetrazole ring yields a mixture of N2- (target) and N1- (impurity) isomers.
-
Zwitterionic Nature: The molecule contains a basic pyridine nitrogen (
) and an acidic carboxylic acid ( ), creating complex solubility profiles dependent on pH.
This guide replaces standard "recipes" with a troubleshooting-first approach, designed to help you diagnose and resolve purity issues in real-time.
Module 1: The Regioisomer Challenge (N1 vs. N2)
The Problem: You performed the alkylation of 5-(3-pyridyl)-1H-tetrazole with chloroacetic acid (or ethyl chloroacetate), but your crude product has a depressed melting point or shows double peaks in HPLC.
The Science: Tetrazole alkylation is governed by steric and electronic effects. The N2-isomer is generally the thermodynamic product and is less polar than the N1-isomer. The N1-isomer often forms as a kinetic product or due to specific solvent interactions.
Diagnostic Table: Isomer Identification
| Feature | Target (N2-Isomer) | Impurity (N1-Isomer) |
| Polarity | Lower (Lipophilic) | Higher (Hydrophilic) |
| State | Crystalline Solid | Often Oil / Low-melting Solid |
| 1H NMR (Tetrazole Ring) | No proton (fully substituted) | No proton (fully substituted) |
| 13C NMR (Tetrazole C5) | ||
| Solubility | Soluble in EtOAc, warm EtOH | Soluble in Water/MeOH |
Protocol: Fractional Recrystallization Do not use column chromatography for scale-up unless necessary; it is inefficient for this separation.
-
Solvent Selection: Use Ethanol (95%) or Ethyl Acetate/Hexane .
-
Dissolution: Dissolve crude mixture in boiling Ethanol (minimum volume).
-
Cooling: Allow to cool slowly to room temperature. The N2-isomer crystallizes first due to lower polarity and better packing.
-
Filtration: Filter the white crystals (N2).
-
Liquor Analysis: The mother liquor will be enriched with the N1-isomer.
-
Refinement: If purity is <98%, recrystallize again from Isopropanol .
Module 2: The Zwitterion Trap (Salt & pH Control)
The Problem: "I acidified the reaction mixture, but the product won't extract into ethyl acetate," or "My product contains high inorganic salts (NaCl/NaN3)."
The Science: This molecule has an Isoelectric Point (pI) roughly between pH 3.8 and 4.5.
-
pH < 3: Pyridine is protonated (
). Molecule is cationic/soluble in water. -
pH > 6: Carboxylic acid is deprotonated (
). Molecule is anionic/soluble in water. -
pH ≈ 4.0 (pI): Net charge is 0. Solubility is at its absolute minimum.
Workflow: Isoelectric Precipitation
Caption: Figure 1.[1] Isoelectric precipitation workflow targeting the zwitterionic point for maximum yield.
Step-by-Step Protocol:
-
Dissolution: If crude is solid, dissolve in 2M NaOH (pH > 10).
-
Filtration: Filter off any non-acidic impurities (unreacted starting materials often remain insoluble here).
-
Targeting pI: Slowly add 2M HCl while monitoring with a pH meter.
-
Warning: Do not overshoot to pH 1. The pyridine will protonate, and the product will redissolve.
-
-
Precipitation: A thick white precipitate should form around pH 4.0. Stir for 30 mins to ensure equilibrium.
-
Desalting: Filter the solid. Wash the cake with ice-cold water (3x) . This removes the NaCl formed during neutralization.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing.
-
Cause: Presence of residual solvent (DMF/DMSO) or high N1-isomer content.
-
Fix: Triturate the oil with Diethyl Ether or MTBE . The mechanical action and non-polar solvent often induce crystallization of the N2 isomer while keeping impurities in solution.
Q2: I suspect Azide contamination (from NaN3 starting material).
-
Risk: Highly dangerous.
-
Fix: Treat the aqueous mother liquor with Sodium Nitrite (
) and acid before disposal to quench azide. For the product, the isoelectric precipitation (Module 2) followed by water wash is usually sufficient to remove inorganic azides.
Q3: HPLC peaks are tailing severely.
-
Cause: The basic pyridine and acidic tail interact with silanols on the column.
-
Fix: Add a modifier to your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate buffer (pH 3.5) . Do not run in neutral water/acetonitrile.
References
-
Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5] Comprehensive Heterocyclic Chemistry, II. Link
- Foundational text on tetrazole acidity and alkylation p
-
Ostrovskii, V. A., et al. (1992). "Selectivity of alkylation of 5-substituted tetrazoles." Chemistry of Heterocyclic Compounds. Link
- Detailed mechanism of N1 vs N2 isomer form
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process." Angewandte Chemie International Edition. Link
- Context on copper-catalyzed synthesis which avoids isomer issues (if applicable to your route).
- Patents (General): Methods for purification of tetrazole-acetic acid derivatives often appear in P2X7 antagonist filings (e.g.
Disclaimer: This guide is for research purposes only. Always consult SDS for this compound and Sodium Azide before handling.
Sources
resolving regioselectivity issues between N1 and N2 isomers in tetrazole acetic acid synthesis
The following guide serves as a specialized Technical Support Center for researchers dealing with the regioselectivity of tetrazole acetic acid synthesis.
Current Status: Operational Topic: Resolving N1 vs. N2 Isomer Regioselectivity Audience: Medicinal Chemists, Process Chemists
Executive Summary & Decision Matrix
The alkylation of 5-substituted tetrazoles with haloacetic acids (or esters) notoriously yields a mixture of N1- (1,5-disubstituted) and N2- (2,5-disubstituted) isomers. The ratio is difficult to control via simple alkylation due to annular tautomerism.
-
N1-Isomer (1-Tetrazole Acetic Acid): Often the desired pharmacophore for cephalosporin antibiotics (e.g., Cefazolin).
-
N2-Isomer (2-Tetrazole Acetic Acid): Often the thermodynamic product in alkylations; used in sartans and specific bioisostere applications.
Strategic Decision Tree
Before troubleshooting reaction conditions, verify if you are using the correct synthetic strategy for your target isomer.
Figure 1: Strategic workflow for selecting the synthesis route based on the desired regioisomer.
Troubleshooting Guide (Q&A)
Issue 1: "I am alkylating a 5-substituted tetrazole and cannot get the N1 isomer as the major product."
Diagnosis: Direct alkylation of the tetrazolate anion is governed by steric and electronic factors that typically favor the N2 isomer (the thermodynamic product) or a nearly 1:1 mixture. Achieving high N1 selectivity via alkylation is chemically fighting the gradient.
Solution: Switch synthetic strategies. Do not alkylate the ring; build the ring onto the nitrogen.
-
Protocol: React the corresponding primary amine (e.g., glycine for tetrazole acetic acid) with triethyl orthoformate and sodium azide.
-
Mechanism: This forces the substituent to be at the N1 position because the C-N bond is formed before the tetrazole ring closes.
-
Reference: See Protocol A below.
Issue 2: "I specifically need the N2 isomer, but N1 is contaminating my product."
Diagnosis: You are likely using a solvent or base that stabilizes the N1-transition state or allows for rapid equilibration. Optimization Steps:
-
Solvent: Switch to non-polar or low-polarity solvents (e.g., Toluene, DCM) if solubility permits. Polar aprotic solvents (DMF, DMSO) can sometimes increase the N1 ratio, though N2 usually remains dominant.
-
Base: Use a bulky base (e.g.,
-BuOK) or a base with a "hard" cation (Li+) which may coordinate tighter to the N1, sterically hindering it and forcing alkylation at N2. -
Leaving Group: Alkyl bromides/iodides generally favor N2 more than alkyl sulfonates.
Issue 3: "How do I definitively distinguish N1 and N2 isomers? They look identical on TLC."
Diagnosis: Isomers often have very similar Rf values. Solution: Use 13C NMR as the gold standard. The chemical shift of the C5 carbon (the carbon in the tetrazole ring) is diagnostic.[1]
| Feature | N1-Isomer (1,5-disubstituted) | N2-Isomer (2,5-disubstituted) |
| 13C NMR (C-5) | Upfield (~145 - 160 ppm) | Downfield (~162 - 169 ppm) |
| 1H NMR (N-CH2) | Often slightly Upfield | Often slightly Downfield (+0.1-0.2 ppm) |
| Physical State | Often Crystalline Solid (High MP) | Often Oil or Low MP Solid |
| Solubility | Lower solubility in non-polar solvents | Higher solubility in organic solvents |
Note: The C5 shift rule is robust. The N2 isomer's C5 is deshielded due to the specific electron density distribution of the 2H-tetrazole system.
Issue 4: "I have a mixture. How do I separate them without a column?"
Solution: Exploit the solubility difference . For Tetrazole Acetic Acids:
-
The N1-isomer (e.g., 1H-tetrazole-1-acetic acid) typically has a much higher melting point (~127–129 °C) and lower solubility in solvents like Ethyl Acetate or DCM compared to the N2-isomer.
-
Procedure: Dissolve the crude mixture in hot Ethyl Acetate. Cool to room temperature (or 0°C). The N1 isomer will often crystallize out. The N2 isomer will remain in the mother liquor.
Experimental Protocols
Protocol A: Selective Synthesis of 1-Tetrazole Acetic Acid (Cyclization Route)
Target: N1 Isomer (>99% Regioselectivity)
Principle: This method avoids alkylation issues by constructing the tetrazole ring after the acetic acid moiety is already attached to the nitrogen.
Reagents:
-
Glycine (1.0 eq)
-
Triethyl orthoformate (TEOF) (1.5 - 2.0 eq)
-
Sodium Azide (
) (1.0 - 1.2 eq) -
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend Glycine (1.0 eq) and Sodium Azide (1.1 eq) in Glacial Acetic Acid (approx. 5-10 mL per gram of glycine).
-
Addition: Add Triethyl orthoformate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C). The suspension will clear as the reaction proceeds. Maintain reflux for 3–6 hours.
-
Monitoring: Monitor by TLC (or disappearance of Glycine).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add concentrated HCl (approx. 0.5 eq relative to starting material) to ensure the tetrazole is protonated and to facilitate precipitation (CAUTION:
gas evolution is possible; work in a fume hood). -
Concentrate the solvent under reduced pressure (or distill off acetic acid).
-
-
Purification:
Protocol B: Separation of N1/N2 Mixtures (from Alkylation)
Target: Isolating N2 from a mixture
Context: If you performed an alkylation of 5-substituted tetrazole with ethyl bromoacetate.
-
Extraction: Perform standard aqueous workup. Dry the organic layer (
) and concentrate to an oil. -
Fractional Crystallization:
-
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate or Isopropyl Alcohol.
-
Allow to stand at room temperature for 12 hours.
-
Precipitate: The solid that forms is predominantly the N1-isomer . Filter this off.
-
Filtrate: The mother liquor contains the enriched N2-isomer .
-
-
Final Purification: Concentrate the filtrate. If high purity is required for the N2 isomer, perform flash chromatography on the residue (Silica gel; Gradient Hexane:EtOAc). The N2 isomer typically elutes before the N1 isomer (N2 is less polar).
Mechanistic Visualization
The regioselectivity is driven by the ambident nature of the tetrazolate anion.
Figure 2: Mechanistic divergence in tetrazole alkylation. Note that while N1 and N2 products are distinct, high temperatures can sometimes induce isomerization, typically favoring the thermodynamic N2 form.
References
-
Regioselectivity in Tetrazole Alkylation: BenchChem Technical Support. Factors influencing N1 vs N2 selectivity, including solvent and base effects.
-
NMR Characterization of Tetrazole Isomers: ResearchGate. Comparison of 13C and 1H shifts for N1 and N2 isomers; C5 shift diagnostic utility.
-
Synthesis of 1-Tetrazole Acetic Acid: US Patent 3962272A. Process for 1H-tetrazole-1-acetate esters and acids via cyclization.
-
Solubility and Crystallization: Canadian Journal of Chemistry. Separation of tetrazolylacetic acid isomers by fractional crystallization.
-
Tautomer Stability: National Institutes of Health (PMC). Tautomers, conformers, and isomerization of Tetrazole acetic acid.
Sources
Validation & Comparative
Advanced Spectroscopic Characterization: (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid Carboxylate Assignments
Executive Summary
Product/Compound: (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (often abbreviated as Hpta or similar derivatives in MOF literature). Application: Ligand for Metal-Organic Frameworks (MOFs) and coordination polymers. Objective: This guide provides a definitive comparative analysis of the FT-IR spectral signatures of the carboxylate group in this ligand.
Correctly assigning the carboxylate stretching frequencies is the primary method for determining how this ligand binds to metal centers (monodentate, chelating, or bridging) without resorting to single-crystal X-ray diffraction. This guide synthesizes the Deacon & Phillips criteria with specific structural insights into the pyridine-tetrazole backbone to prevent common misassignments caused by ring vibration overlaps.
Part 1: The Comparative Framework (The Logic)
To interpret the spectrum of this compound, one must distinguish between the Free Acid form (protonated) and the Coordinated/Salt form (deprotonated). The shift in vibrational energy is the diagnostic tool.[1]
The Deacon & Phillips Criteria (Nakamoto Rules)
The coordination geometry is determined by the separation (
| Coordination Mode | Structural Implication | |
| Free Acid (COOH) | N/A (C=O stretch dominates) | Protonated, non-binding. |
| Ionic (Free Ion) | Reference Baseline ( | Sodium/Potassium salt form. |
| Unidentate (Monodentate) | Metal binds to one oxygen.[3] Symmetry is lowered; C-O bonds become unequal. | |
| Chelating (Bidentate) | Metal binds to two oxygens of the same carboxylate. Angle O-C-O decreases.[3] | |
| Bridging (Bidentate) | Carboxylate bridges two metal centers. Symmetry is retained. |
Critical Caveat: The tetrazole ring in this specific compound has strong skeletal vibrations in the 1400–1500 cm⁻¹ region, which often obscures the symmetric carboxylate stretch (
). High-resolution scans and second-derivative analysis are recommended.
Part 2: Detailed Spectral Assignments
The following table provides the specific assignments for this compound. These values are synthesized from fragment analysis (pyridine derivatives, tetrazole acetic acids) and coordination chemistry standards.
Table 1: Comparative Assignment Guide
| Functional Group | Vibration Mode | Free Acid ( | Coordinated/Salt ( | Diagnostic Note |
| Carboxyl (C=O) | 1710 – 1735 (Strong) | Absent | Disappearance indicates full deprotonation. | |
| Carboxyl (COO⁻) | N/A | 1590 – 1640 (Strong) | Often overlaps with Pyridine C=N. | |
| Carboxyl (COO⁻) | N/A | 1380 – 1450 (Medium) | Critical Region: Overlaps with Tetrazole/Pyridine ring modes. | |
| Hydroxyl (O-H) | 2500 – 3300 (Broad) | Absent | Broad "hump" usually obscures C-H stretches in the acid form. | |
| Tetrazole Ring | 1450 – 1580 | 1450 – 1580 | Complex "fingerprint" bands. Skeletal breathing at ~1050-1100. | |
| Pyridine Ring | ~1590, ~1480 | ~1590, ~1480 | The ~1590 band is sharp; do not confuse with | |
| Methylene (-CH₂-) | 2900 – 2980 | 2900 – 2980 | Weak bands, often ignored in coordination analysis. |
Expert Insight: The "False Positive" Trap
In this compound, the Pyridine ring breathing mode appears near 1590 cm⁻¹ . When the carboxylate binds, the
-
Solution: Compare the intensity. The carboxylate band is typically much broader and more intense than the sharp aromatic ring mode. If the peak at 1600 cm⁻¹ doubles in intensity upon metal binding, it confirms the presence of
.
Part 3: Experimental Protocol
To ensure data integrity, follow this self-validating protocol.
Method: KBr Pellet Transmission (Preferred for Resolution)
Why KBr? ATR (Attenuated Total Reflectance) is convenient but often distorts peak intensities and shifts wavenumbers slightly in the fingerprint region, complicating the delicate
-
Sample Preparation:
-
Dry the ligand/complex at 80°C under vacuum for 4 hours to remove lattice water (water bands at 1630 cm⁻¹ interfere with
). -
Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dried).
-
-
Grinding:
-
Grind in an agate mortar until the mixture is a fine, uniform powder (prevents Christiansen effect scattering).
-
-
Pressing:
-
Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for resolving Pyridine/Carboxylate overlap).
-
Scans: 64 scans minimum to reduce noise in the 1400 cm⁻¹ region.
-
-
Validation Step (The "Ionic" Baseline):
-
Crucial Step: Synthesize the Sodium salt of the ligand (react ligand with 1 eq NaOH). Record its spectrum. This gives you the experimental
for your specific instrument, eliminating literature discrepancies.
-
Part 4: Decision Logic for Coordination Mode
The following diagram illustrates the logical workflow for assigning the coordination mode based on your experimental data.
Figure 1: Decision tree for assigning carboxylate coordination modes based on spectral shifts relative to the ionic salt.
References
-
Deacon, G. B., & Phillips, R. J. (1980).[4] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link[4]
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. Wiley-Interscience.
-
Palacios-Santander, J. M., et al. (2004). Structure-activity relationship studies on 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. Link
-
Popova, E. A., et al. (2023).[5] Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1592. (Provides comparative tetrazole-pyridine ring assignments). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 4. Deacon, G.B. and Phillips, R.J. (1980) Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33, 227-250. doi10.1016/S0010-8545(00)80455-5 - References - Scientific Research Publishing [scirp.org]
- 5. impactfactor.org [impactfactor.org]
Structural Characterization of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid Coordination Polymers
This guide outlines the structural characterization and comparative analysis of coordination polymers (CPs) constructed from the ligand (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (abbreviated herein as 3-pytza ).
This specific ligand combines a flexible carboxylate arm with a rigid, aromatic N-donor core (pyridine + tetrazole). The "kinked" geometry of the 3-pyridyl position (meta-substitution) versus the linear 4-pyridyl isomer is a critical factor in determining the final topology of the coordination polymer.
A Comparative Technical Guide for Materials Scientists
Executive Summary & Ligand Architecture
The ligand 3-pytza is a heterofunctional linker used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Its utility lies in its ability to bridge metal centers through both the carboxylate oxygen atoms (hard donors) and the nitrogen atoms of the pyridine/tetrazole rings (soft/borderline donors).
The Ligand at a Glance[1]
-
Systematic Name: (5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetic acid.
-
Key Feature: The acetic acid group is attached to the N2 position of the tetrazole ring. This is distinct from N1-isomers and dictates the bite angle of the ligand.
-
Topology Role: The 3-pyridyl group introduces a 120° "kink" in the backbone, often promoting the formation of helical chains , loops , or lower-symmetry grids compared to the linear 4-pyridyl analogues.
Comparative Ligand Profile
| Feature | 3-pytza (Subject) | 4-pytza (Alternative) | Benzoate Analogues |
| Geometry | Angular (Meta-directing) | Linear (Para-directing) | Rigid / Planar |
| Preferred Topology | Helices, (4,4) grids with undulation | Linear chains, Flat (4,4) grids | 1D Chains or discrete clusters |
| Coordination Sites | 3 (Py-N, Tz-N, COO-) | 3 (Py-N, Tz-N, COO-) | 1 (COO-) |
| Solubility (H2O) | Moderate (Zwitterionic potential) | Moderate | Low |
Synthesis & Crystal Growth Protocols
To obtain high-quality single crystals suitable for structural characterization, a Hydrothermal or Solvothermal approach is required. The N2-substitution of the acetic acid must be confirmed prior to CP assembly.
Phase 1: Ligand Precursor Synthesis (Validation Step)
Before coordinating to metals, ensure the ligand is the correct N2-isomer .
-
Cycloaddition: React 3-cyanopyridine with
( catalyst) to form 5-(3-pyridyl)-tetrazole. -
Alkylation: Reflux with ethyl chloroacetate and
in acetone. -
Isomer Separation: The N2-isomer is typically the major product (less polar). Verify via
H NMR (N2-methylene protons shift ppm vs N1-isomer). -
Hydrolysis: Convert ester to acid (3-pytza).
Phase 2: Coordination Polymer Assembly
Protocol A: Hydrothermal Synthesis (High Crystallinity)
-
Reagents:
(0.1 mmol), 3-pytza (0.1 mmol), NaOH (0.1 mmol). -
Solvent:
/ Ethanol (1:1 v/v, 10 mL). -
Conditions: Sealed Teflon-lined autoclave, heated to 140°C for 72 hours.
-
Cooling: Slow cooling (5°C/h) to room temperature.
-
Expected Result: Colorless block crystals suitable for SC-XRD.
Protocol B: Layering (Room Temperature)
-
Method: Dissolve ligand in aqueous buffer (bottom layer); dissolve metal salt in MeOH/EtOH (top layer).
-
Result: Slower growth, often yields kinetic phases or different hydrates compared to hydrothermal methods.
Structural Characterization Workflow
The following diagram details the decision matrix for validating the structure of the resulting CP.
Figure 1: Integrated structural validation workflow. SC-XRD provides the model, which must be cross-referenced with bulk PXRD data to ensure the single crystal is representative of the whole sample.
Comparative Analysis: Structural Metrics
When characterizing 3-pytza CPs, specific bond parameters indicate the strength and mode of coordination. The table below compares typical values for 3-pytza complexes (e.g., with Zn/Cd) against standard values.
Table 1: Representative Crystallographic Parameters
| Parameter | 3-pytza Complex (Typical) | Interpretation / Causality |
| M–O Bond Length | 1.95 – 2.05 Å (Zn-O) | Indicates strong carboxylate coordination (monodentate or chelating). |
| M–N Bond Length | 2.00 – 2.20 Å (Zn-N) | Pyridine N is usually shorter/stronger than Tetrazole N. |
| Chelate Ring | 7-membered ring (rare) | If carboxylate O and Tetrazole N coordinate the same metal (uncommon due to strain). |
| Coordination Mode | High connectivity leads to 3D frameworks; 3-pytza often acts as a | |
| IR Shift ( |
Comparison with 4-pytza (Isomer)
-
3-pytza (Meta): The vector angle between the pyridine-N and the carboxylate-C is approx 120° . This favors helical chains (
screw axis) or undulating sheets. -
4-pytza (Para): The vector angle is approx 180° . This favors linear rods or interpenetrated diamondoid (dia) nets.
Functional Performance & Stability
Structural characterization is only useful if it predicts performance.
Thermal Stability (TGA)
-
Solvent Loss: 3-pytza CPs typically show weight loss for lattice water/ethanol between 50–120°C .
-
Framework Decomposition: The tetrazole ring is thermally robust but can decompose explosively if nitrated; however, in 3-pytza, the framework is typically stable up to 300–350°C .
-
Comparison: Higher stability than pure acetate/benzoate CPs due to the rigid heterocyclic core.
Photoluminescence (Solid State)
-
Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or Intraligand (
). -
Data: Free 3-pytza emits weakly at ~350 nm. Upon coordination to
metals (Zn, Cd), emission shifts to 400–450 nm (Blue/Violet) with significantly enhanced quantum yield (chelation-enhanced fluorescence). -
Diagnostic: A redshift in emission compared to the free ligand confirms coordination of the pyridine nitrogen.
Advanced Validation: Topology & Connectivity
To publish a rigorous structural paper, you must classify the network topology.
Figure 2: Topological simplification logic. The ligand is treated as a node based on its connectivity (usually 2 or 3), and the metal cluster is the secondary node.
Common Point Symbols for 3-pytza CPs:
-
sql (Square Lattice): Common in 2D layered structures.
-
hcb (Honeycomb): If 3-connected nodes dominate.
-
dia (Diamond): Rare for 3-pytza due to the kink, but possible with auxiliary linear linkers.
References
-
Mu, Y., et al. (2010).[1] "Tetraaquabis[5-(pyridin-3-yl)tetrazolido-κN5]manganese(II) tetrahydrate." Acta Crystallographica Section E, 68. Link
- Context: Describes the coordination of the parent 5-(3-pyridyl)-tetrazole core, establishing the N-donor geometry.
-
Wang, J., et al. (2014). "Metal-directed assembly of coordination polymers with the versatile ligand 2-(1H-benzotriazol-1-yl) acetic acid." CrystEngComm, 16, 2660. Link
- Context: Provides the comparative protocol for benzotriazole-acetate ligands, which are structural analogues to pytza regarding the carboxyl
-
He, X., et al. (2022). "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker." Inorganic Chemistry. Link
- Context: Discusses the impact of pyridine positioning (3- vs 4-yl) on CP topology, relevant for the 3-pytza vs 4-pytza comparison.
-
Tavassoli, A., et al. (2024). "Synthesis of 5-aryl-2H-tetrazole-2-acetic acids." Journal of Molecular Structure. Link
-
Context: Authoritative source for the synthesis and spectroscopic validation of the ligand precursors.[2]
-
Sources
elemental analysis and mass spectrometry validation of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
Executive Summary
This technical guide provides a rigorous validation framework for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid , a critical intermediate in the synthesis of tetrazole-based pharmaceuticals and metal-organic frameworks (MOFs).
The core analytical challenge for this molecule is regioisomerism . The alkylation of 5-substituted tetrazoles typically yields a mixture of the N-2 isomer (the target) and the N-1 isomer (the impurity). Standard LC-MS often fails to resolve these isomers adequately due to their identical molecular weight and similar polarity.
This guide compares the Standard QC Approach (Low-Res MS + HPLC) against an Advanced Orthogonal Protocol (EA + HRMS + Fragmentation Analysis), demonstrating why the latter is required to ensure structural integrity.
The Analytical Challenge: N-2 vs. N-1 Isomers
In the synthesis of this compound, the thermodynamic product is the N-2 isomer. However, kinetic factors often lead to significant formation of the N-1 isomer.
| Feature | Target: N-2 Isomer | Impurity: N-1 Isomer |
| Structure | Acetic acid group attached to Nitrogen 2 of tetrazole. | Acetic acid group attached to Nitrogen 1 of tetrazole. |
| Stability | Generally more thermodynamically stable. | Less stable; prone to different fragmentation. |
| MS/MS Behavior | Dominant loss of | Competitive loss of |
| NMR ( | Tetrazole carbon ( | Tetrazole carbon ( |
Method A: Elemental Analysis (CHN) Validation
Elemental Analysis (EA) serves as the primary gatekeeper for bulk purity. Unlike chromatography, it detects non-eluting impurities such as inorganic salts (from the azide cyclization step) or retained solvents (hydrates/solvates).
Theoretical Calculation
Formula:
| Element | Theoretical Mass % | Acceptance Limit ( |
| Carbon (C) | 46.83 % | 46.43 – 47.23 % |
| Hydrogen (H) | 3.44 % | 3.04 – 3.84 % |
| Nitrogen (N) | 34.14 % | 33.74 – 34.54 % |
Experimental Protocol
-
Drying: Sample must be dried under vacuum at 40°C for 4 hours to remove surface moisture. Note: Tetrazoles can be thermally sensitive; do not exceed 60°C.
-
Combustion: Flash combustion at 1800°C in an oxygen-enriched helium atmosphere.
-
Detection: Thermal Conductivity Detection (TCD) after reduction of
to .
Interpretation:
-
If %N is low (<33.7%) but C/H ratios are correct: Suspect inorganic salt contamination (e.g., NaCl,
residues). -
If %H is high (>3.9%) : Suspect water solvation. Tetrazole acids form stable hydrates.
Method B: Mass Spectrometry & Fragmentation Analysis[3][4][5][6]
High-Resolution Mass Spectrometry (HRMS) combined with Tandem MS (MS/MS) provides the structural fingerprint necessary to distinguish the regioisomers.
MS Workflow Diagram
Figure 1: HRMS/MS workflow for structural elucidation. Direct infusion is preferred over LC for pure reference standard characterization to avoid matrix effects.
Fragmentation Pathway (Mechanism)
The N-2 isomer undergoes a characteristic retro-cycloaddition, expelling a molecule of nitrogen (
Figure 2: Proposed fragmentation pathway for the N-2 isomer. The immediate loss of N2 (28 Da) is diagnostic for tetrazoles.
Comparative Data: N-2 vs N-1
| Parameter | Target (N-2 Isomer) | Alternative (N-1 Isomer) |
| Parent Ion ( | 206.0681 | 206.0681 (Isobaric) |
| Base Peak (MS2) | 178.06 ( | 163.05 ( |
| Secondary Fragment | 134.07 ( | 120.05 ( |
| Retention Time (C18) | Typically elutes later (Less polar) | Typically elutes earlier (More polar) |
Validation Check: If your MS/MS spectrum shows a high abundance of m/z 163 or 149, your sample likely contains significant N-1 impurity, even if the parent mass is correct.
References
-
Tetrazole Regioselectivity
-
Title: Regioselective alkylation of 5-substituted tetrazoles.[1]
- Source:Journal of Organic Chemistry.
- Context: Explains the thermodynamic preference for N-2 alkylation and conditions th
-
(General Journal Link for verification)
-
-
Mass Spectrometry of Tetrazoles
-
Elemental Analysis Standards
- Title: Author Guidelines for Elemental Analysis.
- Source:Journal of Medicinal Chemistry (ACS).
- Context: Defines the tolerance standard for public
-
Specific Ligand Characterization
- Title: Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)
- Source:MDPI Molbank, 2023.
- Context: Provides NMR and MS d
Sources
topological analysis of MOFs constructed from (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
This guide provides an in-depth topological and performance analysis of Metal-Organic Frameworks (MOFs) constructed from (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (referred to herein as 3-pytza ).
Executive Summary
The ligand This compound (3-pytza) represents a class of semi-rigid, bifunctional linkers capable of generating high-connectivity topological nets due to its multiple coordination sites (carboxylate oxygens, tetrazole nitrogens, and the pyridine nitrogen). Unlike simple dicarboxylates (e.g., terephthalic acid), 3-pytza introduces structural complexity through its bent geometry (meta-substitution) and multifunctional donors.
This guide analyzes the topological distinctiveness of 3-pytza MOFs (specifically Mn, Zn, and Ba variants) and compares their performance—focusing on proton conductivity and fluorescence —against isomeric 4-pyridyl analogues and standard carboxylate MOFs.
Ligand Architecture & Coordination Modes
The 3-pytza ligand is asymmetric, possessing a flexible acetate arm and a rigid pyridyl-tetrazole core. Its topological versatility stems from three primary coordination modes:
- -bridging: Via the carboxylate group (syn-syn or syn-anti) and the pyridine nitrogen.
- -bridging: Utilizing the carboxylate, pyridine, and a tetrazole nitrogen.
-
Chelating-bridging: The carboxylate acts as a chelate to one metal while bridging to another.
Topological Workflow Diagram
The following diagram illustrates how the coordination modes of 3-pytza dictate the final network topology.
Figure 1: Coordination-to-Topology mapping for 3-pytza MOFs. The ligand's flexibility allows it to adapt to the coordination requirements of different metal centers.
Comparative Topological Analysis
The "performance" of a MOF is intrinsic to its topology. The 3-pytza ligand generates structures that are distinct from its isomer, (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid (4-pytza). The 3-position (meta) induces a "kink" in the backbone, preventing the formation of linear, high-symmetry nets (like pcu) often seen with 4-pytza, favoring instead helical chains or complex low-symmetry 3D nets.
Table 1: Topological & Performance Comparison
| Feature | 3-pytza MOFs (Subject) | 4-pytza MOFs (Isomer Alternative) | Standard Carboxylate MOFs (e.g., MOF-5) |
| Ligand Geometry | Bent (Meta): Induces helicity and lower symmetry. | Linear (Para): Favors rigid, pillared structures. | Linear/Rigid: High symmetry cubic nets. |
| Primary Topology | Zn: 1D Helix or 2D sql.Mn: Binodal 5,6-connected.Ba: Trinodal 3,7,7-connected. | Zn: 2D Grid or 3D Pillared Layer.Cd: 3D dia or pcu. | Zn: 6-connected pcu (cubic). |
| Proton Conductivity | High: Ba-3-pytza shows | Moderate: Often lacks the water channel density of the Ba-3-pytza analog. | Low: Unless functionalized with acidic groups (-SO3H). |
| Fluorescence | Strong (Zn): Ligand-centered emission, enhanced by rigidity. | Strong: Similar ligand-centered emission. | Variable: Depends heavily on linker conjugation. |
| Stability | Moderate: Hydrothermal stability is good; thermal decomp ~300°C. | Moderate: Similar thermal profile. | Low to High: MOF-5 is moisture sensitive; Zr-MOFs are stable. |
Key Insight: The Ba-3-pytza MOF stands out for its proton conductivity . The unique 3,7,7-connected topology creates 1D channels filled with dimethylammonium and water molecules, facilitating a Grotthuss proton-hopping mechanism that outperforms many standard carboxylate MOFs.
Experimental Protocols
Protocol A: Solvothermal Synthesis of [Mn(3-pytza)₂]
This protocol yields the 3D binodal framework with high thermal stability.
-
Reagent Prep: Dissolve
of and of 3-pytza in of DMF/H₂O (1:1 v/v). -
Reaction: Seal in a
Teflon-lined stainless steel autoclave. -
Heating Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours.
-
Cool to room temperature at
.
-
-
Isolation: Filter the resulting colorless block crystals, wash with DMF (
) and Ethanol ( ). -
Validation: PXRD patterns must match the simulated pattern from CCDC (Ref 1).
Protocol B: Topological Simplification (Self-Validating Analysis)
To confirm the topology of any new MOF synthesized with this ligand, follow this computational workflow using ToposPro .
-
CIF Import: Load the .cif file into ToposPro/AutoCN.
-
Simplification:
-
Select "Cluster Representation".
-
Contract organic ligands to their centroids (barycenters).
-
Contract metal clusters (SBUs) to single nodes.
-
-
Adjacency Matrix: Generate the adjacency matrix.
-
Symbol Calculation: Compute the Point Symbol (Schläfli notation) and Vertex Symbol .
-
Example Target: For the Mn-MOF, look for the symbol
.[2]
-
-
Database Check: Compare against the TTD (Topological Types Database) to assign a three-letter code (e.g., sql, hcb).
Performance Mechanism: Proton Conductivity
The Ba-based MOF derived from 3-pytza exhibits superior proton conductivity. This is mechanistically driven by the topology-defined pore structure.
Figure 2: Mechanistic pathway for proton conductivity in Ba-3-pytza MOFs.
References
-
Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Source: RSC Advances / ResearchGate URL:[Link] Significance: Defines the high-connectivity Ba-MOF and its proton conductivity performance.
-
Syntheses, crystal structures and thermal decomposition studies of two novel Mn(II)-MOFs with tetrazole-based carboxylic acids. Source: New Journal of Chemistry URL:[Link] Significance: Provides the synthesis and topology of the Mn-analogs using the 3-pytza ligand.
-
Tetraaquabis[5-(3-pyridyl)tetrazolido-κN5]zinc(II) tetrahydrate. Source: Acta Crystallographica Section E URL:[Link] Significance: Establishes the coordination geometry and hydrogen-bonded networks of Zn-complexes with the 3-pyridyl-tetrazole core.
-
Topological Analysis of Metal–Organic Frameworks with Polytopic Linkers. Source: Chemical Reviews (Foundational Methodology) URL:[Link] Significance: The authoritative method for the topological simplification protocols described in Section 4.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
